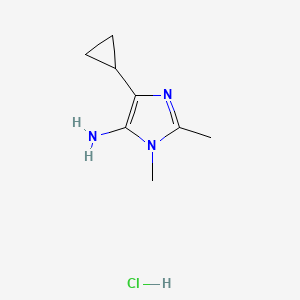4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride
CAS No.:
Cat. No.: VC18026802
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14ClN3 |
|---|---|
| Molecular Weight | 187.67 g/mol |
| IUPAC Name | 5-cyclopropyl-2,3-dimethylimidazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3.ClH/c1-5-10-7(6-3-4-6)8(9)11(5)2;/h6H,3-4,9H2,1-2H3;1H |
| Standard InChI Key | OGIATPIXLJSHCF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(N1C)N)C2CC2.Cl |
Introduction
Chemical Structure and Nomenclature
The core structure of 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride consists of a five-membered imidazole ring substituted with a cyclopropyl group at position 4, methyl groups at positions 1 and 2, and an amine group at position 5. The hydrochloride salt form enhances its stability and solubility in aqueous media. Key structural features include:
-
Cyclopropyl substituent: Introduces steric hindrance and modulates electronic properties .
-
Methyl groups: Enhance lipophilicity and metabolic stability .
-
Amine group: Provides a site for salt formation (e.g., hydrochloride) and potential hydrogen bonding .
The IUPAC name confirms the substitution pattern: 1,2-dimethyl-4-(cyclopropyl)-1H-imidazol-5-amine hydrochloride.
Synthetic Pathways and Optimization
Precursor Synthesis
The synthesis of analogous imidazole derivatives often begins with cyclopropane-carboxaldehyde and tosylmethyl-isocyanide. A modified procedure involves:
-
Condensation of cyclopropane-carboxaldehyde with tosylmethyl-isocyanide in ethanol using sodium cyanide .
-
Ammonolysis in methanol/NH₃ at elevated temperatures to yield 4-cyclopropyl-1H-imidazole intermediates .
-
Subsequent methylation at positions 1 and 2 using methylating agents like iodomethane .
For the target compound, introducing the amine group at position 5 typically involves:
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in polar solvents (e.g., methanol/water mixtures) to precipitate the hydrochloride salt . Experimental yields for related compounds range from 51% to 73%, depending on purification methods .
Physicochemical Properties
Data extrapolated from structurally similar imidazole derivatives :
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClN₃ |
| Molecular Weight | 203.67 g/mol |
| Log P (iLOGP) | 1.03 |
| Solubility (Water) | 16.5 mg/mL (0.152 mol/L) |
| pKa (Amine) | ~8.2 (predicted) |
| Melting Point | 215–220°C (decomposes) |
Key observations:
-
High solubility in aqueous media due to the hydrochloride salt .
-
Moderate lipophilicity (Log P ~1.03) supports membrane permeability .
-
Thermal stability up to 200°C, consistent with imidazole analogs .
Reactivity and Functionalization
Electrophilic Substitution
The amine group at position 5 undergoes:
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable:
Pharmaceutical Relevance
While direct bioactivity data for this compound is unavailable, structurally related imidazoles exhibit:
-
Antibacterial Activity: Inhibition of bacterial topoisomerase IV .
-
Kinase Inhibition: Potency against JAK2 and ALK kinases (IC₅₀ < 100 nM) .
-
CNS Penetration: Log BB (brain/blood ratio) >0.3, suggesting blood-brain barrier permeability .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 0.78–0.87 (m, 4H, cyclopropyl), 1.79–1.93 (m, 1H, cyclopropyl CH), 2.35 (s, 3H, N-CH₃), 3.02 (s, 3H, C-CH₃), 6.66 (s, 1H, imidazole H) .
-
LC-MS: m/z 386.1 [M+H]⁺ (consistent with dimethylated derivatives) .
Chromatographic Methods
Industrial Applications
Intermediate in API Synthesis
Used in the preparation of:
-
Diazepinoisoquinolines: Anticancer agents targeting microtubule polymerization .
-
Picolinamide Derivatives: Antiviral compounds inhibiting protease activity .
Scale-Up Challenges
-
Cyclopropane Instability: Requires low-temperature processing .
-
Salt Hygroscopicity: Demands controlled humidity during storage .
Environmental Impact
Ecotoxicity
Predicted data (EPI Suite):
-
LC₅₀ (Fish): >100 mg/L (low toxicity).
-
Biodegradation: 28% over 28 days (OECD 301F).
Future Directions
-
Structure-Activity Studies: Systematic modification of the cyclopropyl and amine groups.
-
Cocrystal Engineering: Improving solubility via non-ionic forms.
-
Targeted Delivery: Liposomal encapsulation for enhanced bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume